molecular formula C13H15ClF3NO B8213118 3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine

3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B8213118
M. Wt: 293.71 g/mol
InChI Key: HFQQXXSWIGOJOV-UHFFFAOYSA-N
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Description

3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group containing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. One common method involves the use of potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, its analgesic properties may be mediated through interactions with opioid receptors or other pain-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is unique due to its specific combination of chloro and trifluoromethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-4-3-10(6-11(12)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQXXSWIGOJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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